molecular formula C13H19NO4 B15319501 tert-butylN-[4-(2-hydroxyethoxy)phenyl]carbamate

tert-butylN-[4-(2-hydroxyethoxy)phenyl]carbamate

Cat. No.: B15319501
M. Wt: 253.29 g/mol
InChI Key: FDPSVRITAQXYOA-UHFFFAOYSA-N
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Description

tert-ButylN-[4-(2-hydroxyethoxy)phenyl]carbamate: is an organic compound with the molecular formula C13H19NO4 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a phenyl ring substituted with a hydroxyethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-[4-(2-hydroxyethoxy)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-(2-hydroxyethoxy)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced waste generation .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-ButylN-[4-(2-hydroxyethoxy)phenyl]carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of corresponding carbonyl compounds.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyethoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, amines, and other nucleophiles.

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-butylN-[4-(2-hydroxyethoxy)phenyl]carbamate involves the interaction of its functional groups with specific molecular targets. The carbamate group can form hydrogen bonds with amino acids in proteins, leading to the inhibition or modification of protein function. The hydroxyethoxy group can also participate in hydrogen bonding and other interactions with biomolecules, affecting their structure and activity .

Comparison with Similar Compounds

Uniqueness: tert-ButylN-[4-(2-hydroxyethoxy)phenyl]carbamate is unique due to the presence of the hydroxyethoxy group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex molecules and a useful reagent in various scientific applications .

Properties

Molecular Formula

C13H19NO4

Molecular Weight

253.29 g/mol

IUPAC Name

tert-butyl N-[4-(2-hydroxyethoxy)phenyl]carbamate

InChI

InChI=1S/C13H19NO4/c1-13(2,3)18-12(16)14-10-4-6-11(7-5-10)17-9-8-15/h4-7,15H,8-9H2,1-3H3,(H,14,16)

InChI Key

FDPSVRITAQXYOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)OCCO

Origin of Product

United States

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